N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide
CAS No.:
Cat. No.: VC19987510
Molecular Formula: C16H25N3O3
Molecular Weight: 307.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O3 |
|---|---|
| Molecular Weight | 307.39 g/mol |
| IUPAC Name | N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide |
| Standard InChI | InChI=1S/C16H25N3O3/c20-13(17-12-7-3-1-2-4-8-12)11-19-14(21)16(18-15(19)22)9-5-6-10-16/h12H,1-11H2,(H,17,20)(H,18,22) |
| Standard InChI Key | GPQNYWLTMCLVMH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC(CC1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O |
Introduction
Chemical Structure and Properties
The compound’s molecular formula is C₁₆H₂₅N₃O₃, with a molecular weight of 307.39 g/mol. Key structural features include:
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Spirocyclic Core: A 1,3-diazaspiro[4.4]nonane moiety, where two six-membered rings share a single nitrogen atom.
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Dioxo Functionalities: Two ketone groups at positions 2 and 4 of the diazaspiro core.
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Cycloheptyl Substituent: A seven-membered cycloalkyl group attached to the acetamide nitrogen.
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Acetamide Linkage: A bridge connecting the cycloheptyl group to the spirocyclic core.
The spirocyclic arrangement enhances structural rigidity, potentially influencing its binding affinity to biological targets .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₅N₃O₃ | |
| Molecular Weight | 307.39 g/mol | |
| Canonical SMILES | C1CCCC(CC1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O | |
| InChI Key | GPQNYWLTMCLVMH-UHFFFAOYSA-N |
Synthesis and Production
The synthesis of N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide involves multi-step reactions:
Key Synthetic Steps
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Spirocyclic Core Formation:
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Functionalization:
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Introduction of the cycloheptyl group via nucleophilic substitution or amide coupling.
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Optimization of reaction conditions (e.g., solvents, catalysts) to maximize yield and purity.
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Industrial-scale production may utilize continuous flow reactors to enhance efficiency and reproducibility.
Biological Activity and Applications
Preliminary research highlights the compound’s potential in targeting enzymatic and receptor-mediated pathways:
Mechanistic Insights
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Enzyme Inhibition: The dioxo groups and spirocyclic structure may enable competitive inhibition of enzymes such as acetyl-CoA carboxylase (ACC), a key player in lipid biosynthesis .
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Receptor Modulation: Structural analogs (e.g., diazaspiro[5.5]undecanes) have shown activity as neuropeptide Y (NPY) antagonists, suggesting potential in obesity and cardiovascular therapies .
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Cancer Research: The cycloheptyl group may enhance hydrophobic interactions with oncogenic protein targets, though specific data remains limited.
Comparative Biological Profile
Comparative Structural Analysis
The compound’s unique features set it apart from related diazaspiro derivatives:
| Compound | Key Structural Features | Unique Aspects |
|---|---|---|
| N-Cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide | Cycloheptyl, diazaspiro[4.4]nonane, acetamide | Enhanced lipophilicity for membrane targets |
| N-Cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide | Cyclohexyl, diazaspiro[4.4]nonane, acetamide | Smaller aliphatic substituent |
| 2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide | Unsubstituted acetamide, diazaspiro[4.4]nonane | Minimal hydrophobicity |
| 2-[2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan)-acetyl]-1,2,3,4-tetrahydroisoquinolinecarboxamide | Isoquinoline moiety, diazaspiro[4.4]nonane | Increased steric complexity |
The cycloheptyl group provides a balance of hydrophobicity and conformational flexibility, potentially improving target binding .
Research Gaps and Future Directions
While the compound shows promise, critical uncertainties remain:
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Pharmacokinetic Data: No reported studies on absorption, distribution, metabolism, or excretion (ADME) profiles.
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Selectivity: Limited data on off-target effects or isoform specificity (e.g., ACC1 vs. ACC2 inhibition).
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Therapeutic Efficacy: In vivo testing is required to validate preclinical findings.
Future research should prioritize:
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